molecular formula C12H9ClN2O B8497400 3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile

3-(4-Chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile

Cat. No. B8497400
M. Wt: 232.66 g/mol
InChI Key: XXOVELWTODIHBK-UHFFFAOYSA-N
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Patent
US07368578B2

Procedure details

A mixture of 3-formylbenzonitrile (25.00 g), 2,3-butanedione-2-oxime (19.31 g) and 4N hydrogenchloride-ethyl acetate (300 mL) was stirred at room temperature for 15 hrs. The reaction mixture was concentrated and the obtained oily substance was decanted and washed with diethyl ether. A mixture of the obtained residue, tetrahydrofuran (500 mL) and thionyl chloride (34.14 g) was heated under reflux for 2 hrs. The reaction mixture was concentrated and ethyl acetate was added to the residue. The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:2, v/v) to obtain 3-(4-chloromethyl-5-methyl-1,3-oxazol-2-yl)benzonitrile as colorless crystals (12.01 g, yield 27%). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 100-101° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
19.31 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7])=[O:2].[CH3:11][C:12](=[N:16]O)[C:13](=O)[CH3:14].[ClH:18].C(OCC)(=O)C>>[Cl:18][CH2:11][C:12]1[N:16]=[C:1]([C:3]2[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=2)[C:6]#[N:7])[O:2][C:13]=1[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)C=1C=C(C#N)C=CC1
Name
Quantity
19.31 g
Type
reactant
Smiles
CC(C(C)=O)=NO
Name
Quantity
300 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 15 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained oily substance was decanted
WASH
Type
WASH
Details
washed with diethyl ether
ADDITION
Type
ADDITION
Details
A mixture of the obtained residue, tetrahydrofuran (500 mL) and thionyl chloride (34.14 g)
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hrs
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to the residue
WASH
Type
WASH
Details
The ethyl acetate layer was washed successively with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (1:2

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
ClCC=1N=C(OC1C)C=1C=C(C#N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.01 g
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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